3-Isoquinolinecarboxylic acid, 1-(2-chlorophenyl)-, ethyl ester is a chemical compound that belongs to the class of isoquinoline derivatives. It is characterized by the presence of an isoquinoline structure with a carboxylic acid group at the 3-position and an ethyl ester functional group. This compound is significant in medicinal chemistry and has been studied for various biological activities.
This compound can be synthesized through various methods, including carbonylation processes and reactions involving functionalized isoquinolines. The synthesis of substituted isoquinolinecarboxylic acids has been documented in several patents and scientific literature, highlighting the importance of these compounds in pharmaceuticals and organic synthesis .
3-Isoquinolinecarboxylic acid, 1-(2-chlorophenyl)-, ethyl ester is classified under:
The synthesis of 3-Isoquinolinecarboxylic acid, 1-(2-chlorophenyl)-, ethyl ester can be achieved through several methods:
For example, one synthesis route involves:
The molecular structure of 3-Isoquinolinecarboxylic acid, 1-(2-chlorophenyl)-, ethyl ester can be represented as follows:
3-Isoquinolinecarboxylic acid, 1-(2-chlorophenyl)-, ethyl ester participates in various chemical reactions:
The electrochemical behavior often involves the reduction of carboxylic groups and aromatic systems, which can be monitored using techniques like voltammetry .
The mechanism of action for compounds like 3-Isoquinolinecarboxylic acid derivatives often involves:
Studies have shown that isoquinoline derivatives exhibit various pharmacological activities including anti-cancer properties .
Relevant data include melting points, boiling points, and spectral data (NMR, IR) for structural confirmation.
3-Isoquinolinecarboxylic acid, 1-(2-chlorophenyl)-, ethyl ester finds applications in:
Isoquinoline alkaloids constitute a structurally diverse class of nitrogen-containing heterocycles with significant biological relevance. The 3-isoquinolinecarboxylic acid core provides a privileged scaffold for drug discovery due to its inherent physicochemical properties and capacity for diverse molecular interactions. The planar aromatic system facilitates π-stacking interactions with biological targets, while the nitrogen atom offers hydrogen-bonding acceptance capabilities. The carboxylic acid at the 3-position introduces hydrogen-bond donation potential and ionization capacity, significantly influencing solubility and target binding characteristics.
Table 1: Key Physicochemical Properties of Isoquinoline Derivatives vs. 1-(2-Chlorophenyl) Analogue
Property | Typical 3-Isoquinolinecarboxylic Acid | 1-(2-Chlorophenyl)-3-Isoquinolinecarboxylic Acid Derivative |
---|---|---|
Core Structure | Bicyclic aromatic system | Bicyclic aromatic with 1-aryl substituent |
Molecular Weight (Parent) | ~185-200 g/mol (unsubstituted) | Parent acid: 283.71 g/mol (C₁₆H₁₀ClNO₂) [1] |
Calculated logP (Acid) | ~1.5-2.0 | Estimated >3.0 (due to chlorophenyl group) |
Hydrogen Bond Donors | 1 (COOH) | 1 (COOH in acid form) |
Hydrogen Bond Acceptors | 3 | 3 (ester form: 4) |
Topological Polar Surface Area | ~60 Ų (acid) | ~50-60 Ų (ester) [6] [9] |
The strategic incorporation of a 1-(2-chlorophenyl) substituent transforms the molecular architecture by introducing steric bulk and electronic effects. This modification disrupts molecular symmetry, potentially enhancing target selectivity through complementary shape matching with biological receptors. Furthermore, the ortho-chlorine atom creates a steric barrier influencing conformational freedom and intermolecular interactions. This structural feature aligns with bioactive isoquinoline derivatives documented in patents, such as STING inhibitors featuring substituted tetrahydroisoquinoline carboxylic acids [5] and glutamate receptor ligands incorporating complex isoquinolinecarboxylic acid derivatives [8].
The 1-(2-chlorophenyl) substituent confers distinct electronic and steric properties critical to molecular recognition and stability:
Steric Influence: The ortho-chlorine atom creates significant steric hindrance adjacent to the isoquinoline-nitrogen linkage. This hindrance restricts free rotation around the C₁-N bond, potentially locking the molecule in conformations favorable for binding specific biological targets. The dihedral angle between the isoquinoline plane and the chlorophenyl ring is constrained, reducing conformational entropy loss upon binding and enhancing binding affinity [5].
Electronic Effects: The chlorine atom, with its strong σ-electron withdrawing character and moderate π-donating capability via resonance, polarizes the aromatic system. This polarization alters electron density distribution across the isoquinoline scaffold, particularly at the N-1 position and the 3-carboxylic acid/ester functionality. The resulting dipole moment enhances interactions with complementary charged/polar regions in binding pockets. Chlorine's halogen-bonding capability provides an additional vector for target interaction, forming favorable interactions with carbonyl oxygens or electron-rich aromatic systems in proteins [5] [9].
Metabolic Stabilization: The chlorine atom significantly retards oxidative metabolism, particularly cytochrome P450-mediated hydroxylation, on the phenyl ring. This substitution pattern protects the vulnerable ortho-position from metabolic attack, thereby potentially extending the compound's metabolic half-life compared to unchlorinated or para-substituted analogues. Computational models predict decreased susceptibility to CYP2C9, CYP2C19, and CYP3A4 metabolism for ortho-chlorinated aromatics compared to their unsubstituted counterparts [6] [9].
The ethyl ester modification of the 3-carboxylic acid group serves as a strategic prodrug approach to overcome inherent limitations of the free acid:
Enhanced Membrane Permeability: Carboxylic acids often exhibit poor passive diffusion across biological membranes due to ionization at physiological pH (pKa typically ~4-5). Esterification effectively masks this acidic proton, dramatically increasing lipophilicity. For 1-(2-chlorophenyl)-3-isoquinolinecarboxylic acid ethyl ester, computational logP predictions indicate an increase of ~1.5-2.0 units compared to the free acid form, aligning with established ester prodrug design principles [4]. This enhanced lipophilicity facilitates transcellular absorption, particularly crucial for oral bioavailability.
Metabolic Activation Profile: The ethyl ester acts as a bioreversible prodrug linkage designed for enzymatic hydrolysis primarily by carboxylesterases in systemic circulation and target tissues. Ethyl esters generally exhibit favorable hydrolysis kinetics compared to methyl esters (slower hydrolysis) or bulkier esters (potentially too slow or erratic hydrolysis). This intermediate hydrolysis rate aims to balance stability during absorption with efficient conversion to the active acid form at the target site. Notably, esterase distribution varies across tissues, potentially enabling targeted activation [2] [4].
Chemical Stability Optimization: The ethyl ester group confers superior chemical stability in the acidic gastric environment compared to more hydrolysis-prone prodrug moieties (e.g., acyloxyalkyl esters). This stability minimizes premature hydrolysis in the stomach, ensuring the intact prodrug reaches intestinal absorption sites. Ethyl esters generally demonstrate optimal stability across the physiological pH range (pH 1-8), supporting formulation development [4].
Table 2: Ethyl Ester Prodrugs in Marketed Pharmaceuticals - Relevant Examples
Active Drug (Carboxylic Acid) | Prodrug Form | Primary Rationale | Therapeutic Class |
---|---|---|---|
Quinapril | Quinapril ethyl ester [7] | Enhanced oral absorption | ACE inhibitor (Cardiovascular) |
Enalaprilat | Enalapril maleate (ethyl ester) | Improved intestinal permeability | ACE inhibitor |
Naproxen | Ethyl naproxen (not marketed) | Demonstrates ester prodrug concept for NSAIDs | Anti-inflammatory (Example) |
Penicillin G | Various ester prodrugs | Oral bioavailability enhancement | Antibiotic |
The ethyl ester strategy aligns with successful prodrug approaches documented in patents for carboxylic acid drugs, where ester derivatives serve as effective delivery systems for enhancing oral absorption of polar pharmacophores [2]. Patent WO1988001615 explicitly covers prodrug derivatives, including esters, of carboxylic acid drugs, highlighting their utility in overcoming permeability barriers [2]. Furthermore, ethyl ester prodrugs of complex molecules like quinapril ethyl ester demonstrate the applicability of this approach even for multifunctional carboxylic acids [7].
Despite its promising structural features, significant research gaps exist for this specific ester derivative:
Metabolic Pathway Characterization: While ester hydrolysis to the parent acid is anticipated, the precise enzymes responsible (e.g., specific carboxylesterase isoforms CES1/CES2) and potential competing metabolic pathways (e.g., oxidative metabolism via CYPs prior to hydrolysis) remain uncharacterized. Identifying the dominant metabolic routes and potential inter-species differences is crucial for predicting human pharmacokinetics and potential drug-drug interactions [4].
Hydrolysis Kinetics and Tissue Distribution: Quantitative data on hydrolysis rates in plasma, liver, and intestinal homogenates across species is lacking. Understanding whether hydrolysis occurs predominantly pre-systemically (intestinal/liver first-pass) or systemically determines bioavailability of the active acid and influences dosing regimen design. Comparative kinetic studies versus methyl and propyl esters would optimize the prodrug moiety [2] [4].
Target Identification and Validation: The bioactive potential of the parent acid (1-(2-chlorophenyl)-3-isoquinolinecarboxylic acid) and its ethyl ester remains largely unexplored. Based on structurally related isoquinolines (e.g., STING inhibitors [5], glutamate receptor ligands [8]), potential targets could involve inflammatory signaling pathways or neurotransmitter receptors. Systematic screening against target classes known for isoquinoline sensitivity (e.g., kinases, ion channels, G-protein coupled receptors) is warranted.
Structure-Activity Relationship (SAR) Expansion: The impact of the 1-(2-chlorophenyl) group and ethyl ester on target binding affinity and selectivity compared to simpler 1-unsubstituted or 1-alkyl isoquinoline-3-carboxylic acids is unknown. Generating analogues with varying substituents (halogen type, position, alternative electron-withdrawing/-donating groups) at the phenyl ring and exploring diverse ester promoeities (e.g., isopropyl, pivaloyloxymethyl) will define critical SAR trends and optimize the prodrug strategy.
Physicochemical Profiling: Experimental determination of key properties (logD₇.₄, solubility, pKa, chemical stability across pH) for both the ethyl ester and its parent acid is essential for rational pharmaceutical development. Current data relies heavily on computational predictions [6] [9].
Addressing these gaps requires a multidisciplinary approach, integrating synthetic chemistry, in vitro ADME profiling (metabolic stability, plasma protein binding, permeability assays), enzymatic hydrolysis studies, and comprehensive biological screening. The ultimate research objective is to elucidate whether this specific molecular design delivers the active carboxylic acid efficiently to relevant pharmacological targets while overcoming the inherent limitations of the polar acid form.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8